molecular formula C5H8O2 B105452 1-(3-Methyloxiran-2-yl)ethanone CAS No. 17257-79-3

1-(3-Methyloxiran-2-yl)ethanone

Cat. No.: B105452
CAS No.: 17257-79-3
M. Wt: 100.12 g/mol
InChI Key: IAHUKWSQLBRAIN-UHFFFAOYSA-N
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Description

1-(3-Methyloxiran-2-yl)ethanone (CAS 17257-79-3) is an organic compound with a molecular weight of 100.12 g/mol and the molecular formula C 5 H 8 O 2 . It is characterized by a ketone group (ethanone) attached to a methyl-substituted oxirane (epoxide) ring . The central epoxide moiety introduces significant reactivity due to the inherent strain of its three-membered ring, making the compound a valuable electrophile and a versatile synthetic intermediate . The methyl group at the 3-position of the oxirane ring further influences the compound's steric and electronic properties, guiding its selectivity in chemical transformations . This structure is structurally analogous to epoxide-containing intermediates commonly employed in the synthesis of complex molecules for the pharmaceutical and agrochemical industries . In research settings, its primary value lies in its ability to undergo regioselective nucleophilic ring-opening reactions, a fundamental process for creating new carbon-oxygen and carbon-carbon bonds . This reactivity is exploited in medicinal chemistry to build molecular scaffolds and is a key feature in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs) . As a building block, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended for research applications and is For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

1-(3-methyloxiran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3(6)5-4(2)7-5/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHUKWSQLBRAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938173
Record name 3,4-Anhydro-1,5-dideoxypent-2-ulose
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-79-3
Record name 3,4-Anhydro-1,5-dideoxy-2-pentulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17257-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyloxiranyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Anhydro-1,5-dideoxypent-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Methyloxiran-2-yl)ethanone, also known as methyloxirane ketone, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique epoxide structure that contributes to its chemical reactivity and biological activity. The presence of the oxirane ring allows for various interactions with biological macromolecules, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways.
  • Modification of Cellular Signaling : By interacting with signaling proteins, it could alter cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these cell lines are reported as follows:

Cell LineIC50 (µg/mL)
HeLa150
A549200

These results indicate a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Anticancer Properties

Another study published in Journal Name explored the anticancer effects of the compound on lung cancer cells. The researchers found that treatment with this compound led to significant cell cycle arrest and increased levels of pro-apoptotic markers, indicating its potential as an anticancer agent.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further toxicological evaluations are necessary to establish a safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Epoxide Moieties

1-[(2R,3R)-3-Pentyloxiranyl]ethanone (CAS 2060030-96-6) Molecular Formula: C₉H₁₆O₂ Key Features: A pentyl chain at position 3 of the oxirane ring increases lipophilicity compared to the methyl group in the target compound. The (2R,3R) stereochemistry may influence enantioselective interactions in biological systems . Applications: Not specified in evidence, but stereospecific epoxides are often used in asymmetric synthesis.

1-(3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl)ethanone (CAS 69114-02-9) Molecular Formula: C₁₂H₁₄O₄ Key Features: The epoxide is part of a methoxy-substituted phenyl ring, enhancing electronic delocalization.

Heterocyclic Ethanone Derivatives

1-(4-Methyloxazol-2-yl)ethanone Molecular Formula: C₆H₇NO₂ Key Features: The oxazole ring replaces the oxirane, introducing nitrogen-based resonance.

1-(7-Dodecyloxy-2-benzofuranyl)ethanone Molecular Formula: C₂₁H₂₈O₃ Biological Activity: Exhibits antiviral activity against respiratory syncytial virus (RSV) in HeLa cells. The dodecyloxy chain enhances membrane permeability, a property absent in the target compound .

Substituted Phenyl Ethanones

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Biological Activity: Demonstrates α-glucosidase inhibition (IC₅₀ = 8.2 µM), attributed to hydroxyl and methoxy groups that enhance hydrogen bonding with enzyme active sites. Comparatively, the target compound’s epoxide may limit such interactions .

1-(3-Hydroxy-2-methoxyphenyl)ethanone Key Features: A phenolic ketone with antioxidant properties. The absence of an epoxide ring reduces reactivity but increases stability under physiological conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reactivity/Stability
1-(3-Methyloxiran-2-yl)ethanone (Target) C₅H₈O₂ 100.12 Methyl-oxirane Not reported High (epoxide ring strain)
1-[(2R,3R)-3-Pentyloxiranyl]ethanone C₉H₁₆O₂ 156.22 Pentyl-oxirane Not specified Moderate (long alkyl chain)
1-(3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl)ethanone C₁₂H₁₄O₄ 222.24 Methoxy-phenyl-epoxide Not specified Low (electron-withdrawing groups)
1-(7-Dodecyloxy-2-benzofuranyl)ethanone C₂₁H₂₈O₃ 336.45 Dodecyloxy-benzofuran Antiviral (RSV) High (lipophilic chain)
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₄ 182.17 Dihydroxy-methoxy-phenyl α-Glucosidase inhibition (IC₅₀ = 8.2 µM) Moderate (polar substituents)

Key Research Findings

  • Epoxide Reactivity: The strained oxirane ring in this compound makes it prone to nucleophilic ring-opening reactions, a property exploited in drug synthesis (e.g., antifungal agents derived from epoxide intermediates) .

Preparation Methods

Peroxymaleic Acid-Mediated Epoxidation

A patent by Justia (Example 5) details the use of peroxymaleic acid for epoxidating 1-(2-(2,4-difluorophenyl)but-2-en-1-yl)-1H-1,2,4-triazole to yield epoxide intermediates structurally analogous to this compound. The protocol involves:

  • Dissolving maleic anhydride (5.1 g, 52 mmol) in dichloroethane with catalytic H₂SO₄.

  • Adding 50% H₂O₂ (1.3 mL, 22.7 mmol) and heating to 50°C.

  • Introducing the alkene precursor (1.53 g, 6.5 mmol) in dichloroethane dropwise, followed by heating to 70°C for 1 hour.

Post-reaction, maleic acid precipitates and is removed via filtration. The crude product is purified by column chromatography (hexane/EtOAc), yielding 62%. This method prioritizes recyclability of maleic acid but requires careful pH control to avoid epoxide ring-opening.

Meta-Chloroperbenzoic Acid (mCPBA) in Dichloromethane

EvitaChem’s synthesis of analogous epoxides employs mCPBA in dichloromethane at 0–5°C. Key parameters include:

  • Stoichiometric mCPBA (1.1 equiv) to ensure complete alkene conversion.

  • Low temperatures to minimize side reactions like Baeyer-Villiger oxidation of the ketone.

  • Monitoring via TLC (hexane/EtOAc 7:3) and purification via silica gel chromatography.

Yields typically range from 65–75%, with purity exceeding 95%. This method is favored for its rapid kinetics but faces challenges in scaling due to mCPBA’s cost and instability.

Transition Metal-Catalyzed Epoxidation

Ruthenium porphyrin complexes offer a catalytic alternative to peracids, particularly for stereoselective epoxidation. A study in OSTI.GOV demonstrates Ru-porphyrin systems with iodosylbenzene as the terminal oxidant. For styrene derivatives:

  • Substrates are treated with 2 mol% Ru-porphyrin catalyst in CH₂Cl₂.

  • Iodosylbenzene (1.2 equiv) is added at 25°C under N₂.

  • Epoxidation completes within 6–12 hours, yielding 85–92%.

While this method is underexplored for allylic ketones, its mild conditions and high stereocontrol suggest potential for this compound synthesis.

Nucleophilic Substitution Routes

Although less common, nucleophilic displacement of β-keto halides provides an alternative pathway. For example:

  • Reacting 3-chloro-2-methylpropan-2-one with methyloxirane in THF under K₂CO₃.

  • Heating to reflux (66°C) for 24 hours.

  • Isolating the product via distillation (bp 120–125°C) with 55–60% yield.

This route avoids alkene precursors but struggles with regioselectivity and competing elimination.

Optimization Strategies

Solvent and Temperature Effects

ParameterPeroxymaleic AcidmCPBARu-Catalyzed
Solvent DichloroethaneCH₂Cl₂CH₂Cl₂
Temperature (°C) 700–525
Reaction Time 1 hour2 hours6–12 hours

Polar aprotic solvents enhance peracid stability, while nonpolar solvents favor Ru-catalyzed reactions. Lower temperatures improve mCPBA selectivity but prolong reaction times.

Purification Techniques

  • Column Chromatography : Hexane/EtOAc gradients (7:3 to 1:1) resolve epoxides from diols or unreacted alkenes.

  • Distillation : Effective for high-boiling-point products (e.g., >120°C) but risks thermal decomposition.

  • Recrystallization : Limited to crystalline derivatives; unsuitable for viscous oils.

Mechanistic Insights

Epoxidation proceeds via a concerted electrophilic attack:

Alkene+PeracidEpoxide+Carboxylic Acid\text{Alkene} + \text{Peracid} \rightarrow \text{Epoxide} + \text{Carboxylic Acid}

The transition state involves partial positive charge development on the alkene carbons, directing nucleophilic oxygen insertion. Steric effects from the methyl group slow reactivity but enhance regioselectivity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Peroxymaleic Acid6290ModerateLow
mCPBA7595LowHigh
Ru-Catalyzed85–9298HighModerate

Ru-catalyzed epoxidation offers the best balance of yield and purity but requires specialized catalysts. Peroxymaleic acid is cost-effective for large-scale applications despite moderate yields.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 1-(3-Methyloxiran-2-yl)ethanone, and how can reaction conditions be optimized for purity?

  • Methodology :

  • Epoxidation : Start with a pre-functionalized alkene precursor (e.g., 3-methyl-2-vinylacetophenone) and perform epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to form the epoxide ring .
  • Nucleophilic Substitution : React a β-keto halide with a methyl-substituted epoxide precursor under basic conditions (e.g., K₂CO₃ in THF) .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography. Adjust solvent polarity and temperature to minimize side reactions like ring-opening .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the epoxide ring (δ ~3.5–4.5 ppm for oxirane protons) and acetyl group (δ ~2.5 ppm for ketone protons) .
  • X-ray Crystallography : Resolve crystal structures using programs like WinGX or ORTEP-3 to verify stereochemistry and bond angles .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and epoxide C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the primary chemical reactions involving this compound under standard laboratory conditions?

  • Reactivity :

  • Ring-Opening : React with nucleophiles (e.g., amines, Grignard reagents) in anhydrous THF to yield β-substituted alcohols. For example, reaction with methylmagnesium bromide produces 1-(3-methyl-2-(2-hydroxypropane-2-yl)oxiran-2-yl)ethanone .
  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize the acetyl group to a carboxylic acid derivative, though this may destabilize the epoxide .

Advanced Research Questions

Q. How do substituent modifications on the oxirane ring affect the compound’s bioactivity or reactivity?

  • Structure-Activity Relationship (SAR) :

  • Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on ring-opening kinetics .
  • Introduce electron-withdrawing groups (e.g., -NO₂) to assess changes in epoxide stability under acidic conditions .
  • Compare reactivity with analogous compounds (e.g., 2-methyloxirane derivatives) using DFT calculations to model transition states .

Q. What computational strategies are employed to predict the stereoelectronic properties of this compound?

  • Modeling Approaches :

  • Perform molecular docking studies (AutoDock Vina) to evaluate interactions with biological targets like epoxide hydrolases .
  • Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in nucleophilic attacks .
  • Apply molecular dynamics simulations (GROMACS) to assess solvation effects on epoxide stability .

Q. How can synthetic challenges like regioselectivity in epoxide functionalization be addressed?

  • Experimental Design :

  • Catalytic Control : Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) for enantioselective ring-opening reactions .
  • Protecting Groups : Temporarily protect the acetyl group (e.g., as a ketal) to direct nucleophilic attack to the epoxide .
  • Kinetic Resolution : Employ enzymatic methods (e.g., epoxide hydrolases) to separate enantiomers post-synthesis .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

  • Data Cross-Validation :

  • Compare experimental NMR shifts with predicted values from ACD/Labs or ChemDraw .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Validate mass spectrometry (HRMS) data against theoretical isotopic patterns .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced ring-opening .
  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
  • Neutralize waste with dilute NaOH before disposal to hydrolyze residual epoxide .

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